![molecular formula C10H8F4O2 B1443721 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone CAS No. 101975-16-0](/img/structure/B1443721.png)
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone
Overview
Description
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone, also known as 1-TFEPE, is an organic compound that belongs to the family of ketones1. It has a molecular formula of C10H7F4O2 and a molecular weight of 250.16 g/mol1.
Synthesis Analysis
The synthesis analysis of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is not readily available from the search results. However, it’s worth noting that it’s closely related to 1-[3-(1,1,2,2-Tetrafluoro-ethoxy)-phenyl]-but-2-en-1-one2, which might suggest similar synthesis methods could be applicable.Molecular Structure Analysis
The molecular structure of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone is not directly provided in the search results. However, the InChI code provided gives some insight into its structure2.Chemical Reactions Analysis
The specific chemical reactions involving 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone are not available from the search results. Further research or consultation with a subject matter expert may be necessary for this information.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone are not fully detailed in the search results. However, it’s known that it has a molecular weight of 250.16 g/mol1.Scientific Research Applications
Anti-inflammatory Properties : Singh et al. (2020) investigated the anti-inflammatory activities of phenyl dimer compounds, including derivatives similar to 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone. They found that these compounds exhibited moderate-to-good anti-inflammatory properties in vivo on Wistar strain albino rats (Singh et al., 2020).
Synthesis of Fluorinated Compounds : Anilkumar and Burton (2003) discussed the synthesis of various aryl-tetrafluoroethanes, highlighting a method for producing fluorinated compounds that could include structures similar to the chemical (Anilkumar & Burton, 2003).
Photochemical Studies : Castellan et al. (1990) performed a photochemical study on a lignin model dimer closely related to the chemical , demonstrating the photochemical transformation of these compounds into various products (Castellan et al., 1990).
X-ray Structural Analysis : Klemm and Weakley (2000) reported on the synthesis and X-ray structure of a compound related to 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone, providing insights into the structural aspects of such molecules (Klemm & Weakley, 2000).
Antimicrobial Properties : Li Bochao et al. (2017) synthesized a series of phenyl-ethanone derivatives and tested their antimicrobial activities. Their findings suggest potential applications of similar compounds in combating microbial infections (Li Bochao et al., 2017).
Biocatalysis and Chiral Synthesis : Yao (2003) explored the use of Candida parapsilosis for the asymmetric conversion of 1-phenyl-1,2-ethanediol, a process relevant to the synthesis of optically active compounds like 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone (Yao, 2003).
Safety And Hazards
The safety and hazards associated with 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone are not directly mentioned in the search results. However, a related compound, Ethanone, 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-, has an SDS available that includes hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls3.
Future Directions
The future directions for the use and study of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone are not specified in the search results. This could be due to the compound’s relatively obscure nature or the lack of research in this specific area.
properties
IUPAC Name |
1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)7-3-2-4-8(5-7)16-10(13,14)9(11)12/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBYFKIIUDRJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240721 | |
| Record name | 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | |
CAS RN |
101975-16-0 | |
| Record name | 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101975-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)
![4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B1443639.png)
![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)
![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)
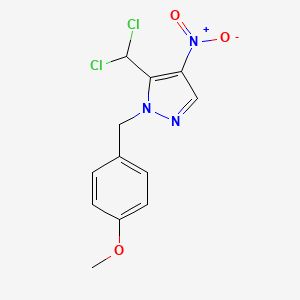
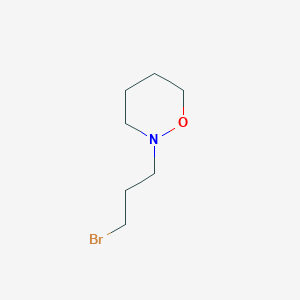
![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)
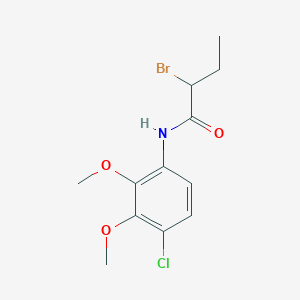
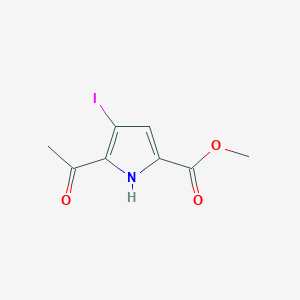
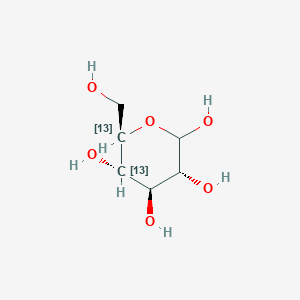
![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)
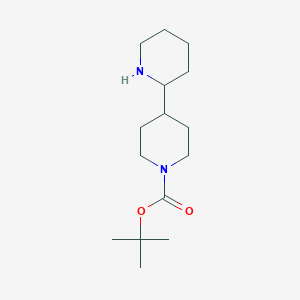
![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)